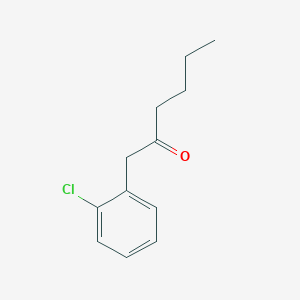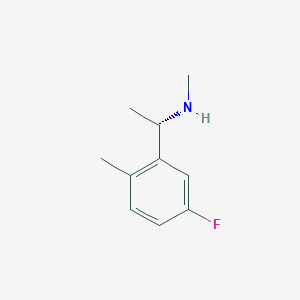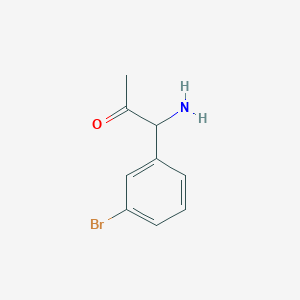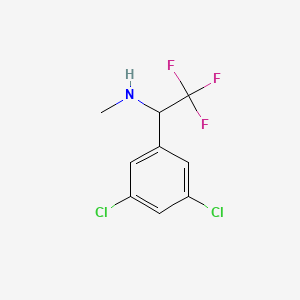
1-(2-Chlorophenyl)hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)hexan-2-one is an organic compound with the molecular formula C12H15ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)hexan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with hexan-2-one in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ketone product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2-Chlorophenyl)hexan-2-ol.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 1-(2-Chlorophenyl)hexan-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromophenyl)hexan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)hexan-2-one: Similar structure with a fluorine atom instead of chlorine.
1-(2-Methylphenyl)hexan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(2-Chlorophenyl)hexan-2-one is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-11(14)9-10-6-4-5-8-12(10)13/h4-6,8H,2-3,7,9H2,1H3 |
Clé InChI |
CJIIRVMXIJUTPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)

![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)


